tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate
Overview
Description
tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-(4-hydroxyphenyl)butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate typically involves the reaction of 4-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the reagent used
Scientific Research Applications
Chemistry: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also employed in the design of bioactive molecules for therapeutic purposes .
Medicine: It is investigated for its pharmacological properties and its ability to modulate biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various materials .
Mechanism of Action
The mechanism of action of tert-butyl(4-(4-hydroxyphenyl)butyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with proteins and other biomolecules, modulating their function and influencing cellular pathways .
Comparison with Similar Compounds
- tert-Butyl(4-hydroxyphenyl)carbamate
- tert-Butyl(4-iodophenyl)carbamate
- tert-Butyl(4-hydroxycyclohexyl)carbamate
Comparison: tert-Butyl(4-(4-hydroxyphenyl)butyl)carbamate is unique due to the presence of the 4-(4-hydroxyphenyl)butyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl(4-hydroxyphenyl)carbamate, it has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the hydroxyphenyl group also allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
IUPAC Name |
tert-butyl N-[4-(4-hydroxyphenyl)butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-11-5-4-6-12-7-9-13(17)10-8-12/h7-10,17H,4-6,11H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWBGLGTFRPXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626678 | |
Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-53-7 | |
Record name | tert-Butyl [4-(4-hydroxyphenyl)butyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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